

Synthesis and Purification of Boc-D-leucine N-hydroxysuccinimide Ester: A Technical Guide

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Compound of Interest

Compound Name: *Boc-D-leu-osu*

Cat. No.: *B558501*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide (NHS) ester, a critical reagent in peptide synthesis and drug development. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

Boc-D-leucine N-hydroxysuccinimide ester (**Boc-D-Leu-OSu**) is a widely utilized amino acid derivative in the field of peptide chemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability during coupling reactions, while the N-hydroxysuccinimide ester is a highly reactive group that facilitates efficient amide bond formation with primary amines. This combination makes it an invaluable building block for the synthesis of peptides, bioconjugates, and peptide-based therapeutics. This guide details a robust and high-yielding method for its preparation and subsequent purification.

Physicochemical and Quantitative Data

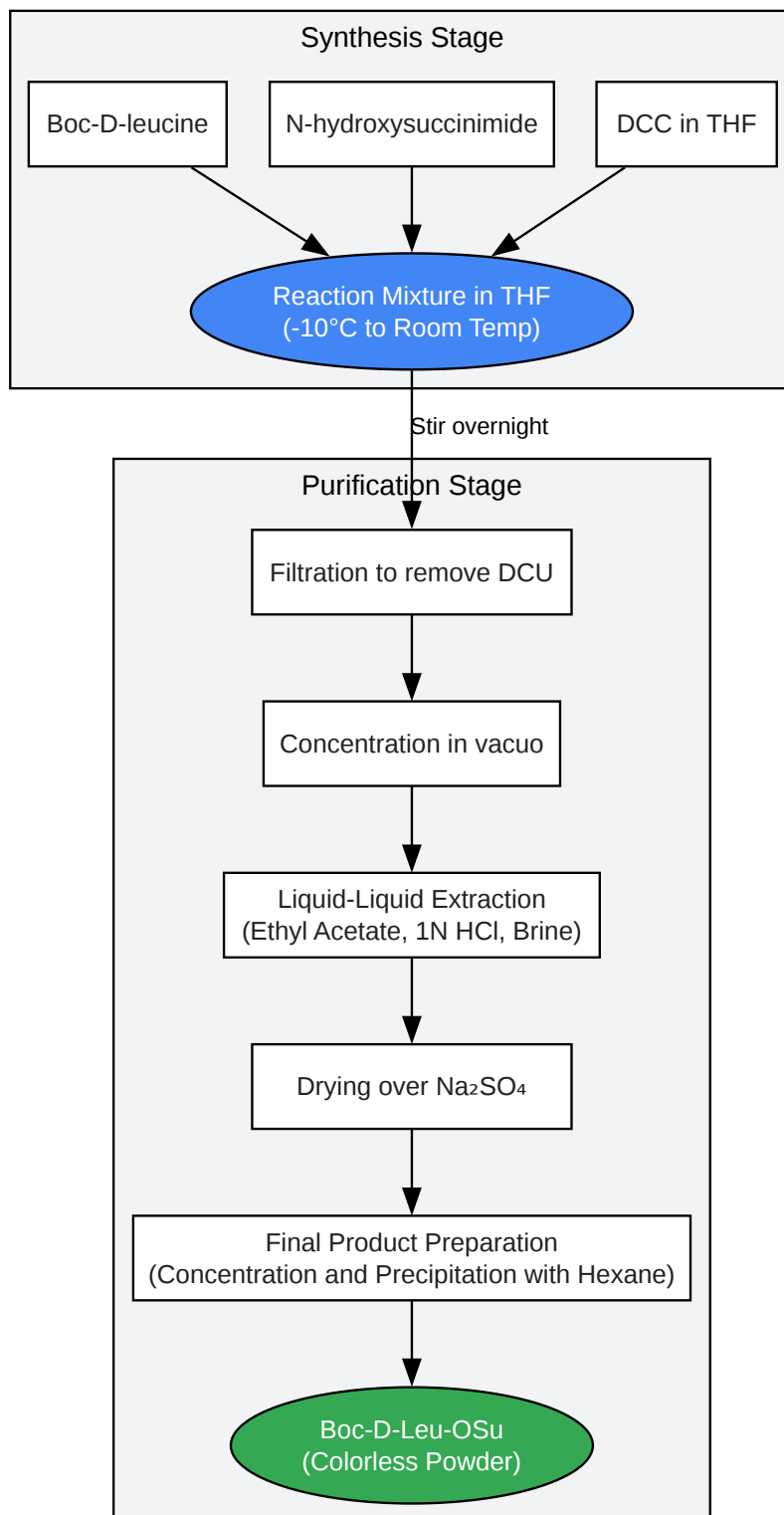
A summary of the key physicochemical properties and expected experimental outcomes for the synthesis of Boc-D-leucine N-hydroxysuccinimide ester is provided below.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₄ N ₂ O ₆	[1]
Molecular Weight	328.37 g/mol	[1]
CAS Number	60111-76-4	[1]
Appearance	White to off-white powder	[1]
Melting Point	111 - 112 °C	[1]
Purity (HPLC)	≥ 98%	
Theoretical Yield	Varies based on scale; see experimental protocol for an example.	
Reported Experimental Yield	~90%	

Synthesis and Purification Workflow

The overall process for the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide ester involves the activation of Boc-D-leucine with N-hydroxysuccinimide using a carbodiimide coupling agent, followed by purification to remove byproducts.

Overall Workflow for Boc-D-Leu-OSu Synthesis and Purification



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Caption: A flowchart illustrating the key stages in the synthesis and purification of Boc-D-leucine N-hydroxysuccinimide ester.

Experimental Protocols

Synthesis of Boc-D-leucine N-hydroxysuccinimide ester

This protocol is adapted from a reported synthesis and outlines the activation of Boc-D-leucine using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Materials:

- Boc-D-leucine monohydrate (e.g., 49.9 g, 0.2 mol)
- N-hydroxysuccinimide (HOSu) (e.g., 23.0 g, 0.2 mol)
- N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 41.3 g, 0.2 mol)
- Tetrahydrofuran (THF), anhydrous (e.g., 500 ml total)
- Ethyl acetate (e.g., 300 ml)
- 1 N Hydrochloric acid (HCl)
- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- n-Hexane

Equipment:

- 1 L round-bottom flask
- Magnetic stirrer and stir bar
- Ice/salt bath or cryocooler
- Dropping funnel

- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 1 L round-bottom flask, dissolve Boc-D-leucine monohydrate (0.2 mol) and N-hydroxysuccinimide (0.2 mol) in 300 ml of anhydrous tetrahydrofuran (THF).
- **Addition of DCC:** Cool the solution to -10°C using an appropriate cooling bath.
- **Prepare a solution of DCC (0.2 mol) in 200 ml of anhydrous THF.** Add this solution dropwise to the cooled Boc-D-leucine/NHS mixture over approximately 10 minutes.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
- **Removal of DCU:** Filter the reaction mixture to remove the precipitated DCU.
- **Concentration:** Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF.
- **Work-up:** Dissolve the resulting residue in 300 ml of ethyl acetate.
- **Wash the ethyl acetate solution sequentially with 1 N HCl, saturated NaCl solution (brine), and a small amount of water.**
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Isolation of Product:** Filter off the drying agent and concentrate the solution under reduced pressure. Add n-hexane to the concentrated residue to precipitate the product.
- **Collect the colorless powder by filtration and dry under vacuum.** The expected yield is approximately 90%.

Purification by Recrystallization

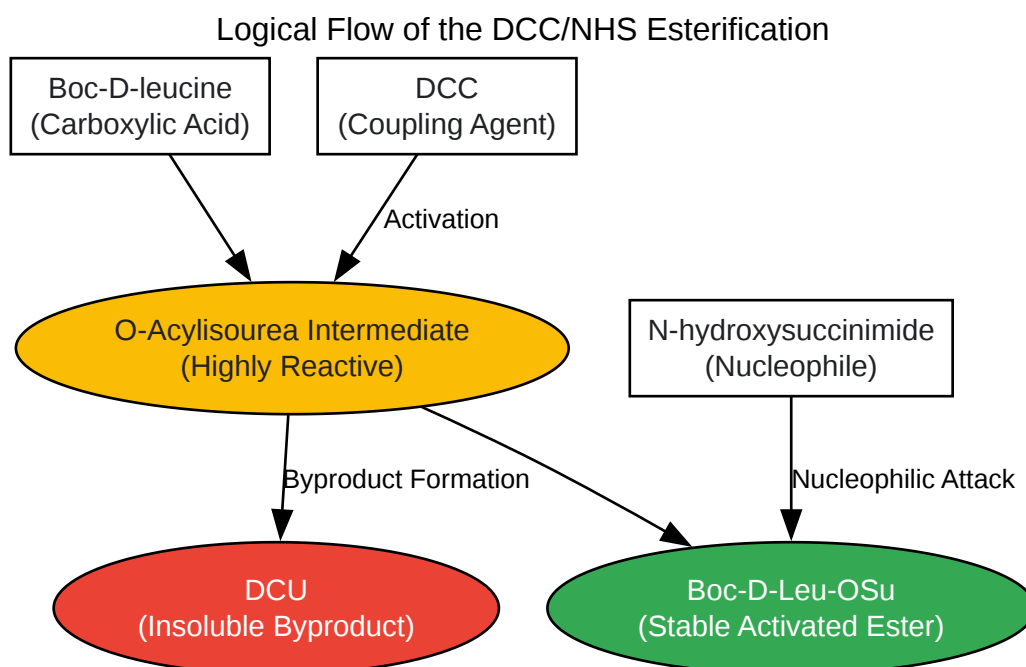
For products that require higher purity, recrystallization can be performed.

Procedure:

- Dissolve the crude **Boc-D-Leu-OSu** in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Logical Relationships

The synthesis of Boc-D-leucine N-hydroxysuccinimide ester is a classic example of a carbodiimide-mediated esterification. The logical relationship between the reactants and the formation of the activated ester is depicted below.



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References

- 1. prepchem.com [prepchem.com]
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